molecular formula C22H16ClF4N5O2 B5029544 3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5029544
M. Wt: 493.8 g/mol
InChI Key: PBJQOBWWEVDWOQ-UHFFFAOYSA-N
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Description

Chemical Structure and Functional Motifs The compound 3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine features a pyrazolo[1,5-a]pyrimidine core, a bicyclic heteroaromatic system known for its pharmacological versatility. Key substituents include:

  • Position 3: A chlorine atom, enhancing electrophilicity and influencing binding interactions.
  • Position 2: A piperazinyl carbonyl group with a 4-fluorophenyl moiety, contributing to receptor affinity and metabolic stability.
  • Position 7: A trifluoromethyl (CF₃) group, improving lipophilicity and resistance to oxidative metabolism .

The compound’s structural complexity suggests multi-step synthesis involving:

Formation of the pyrazolo[1,5-a]pyrimidine core.

Sequential functionalization via halogenation, nucleophilic substitution, and coupling reactions.

Its design leverages fluorine atoms (in CF₃ and 4-fluorophenyl groups) to optimize pharmacokinetics, a strategy validated in kinase inhibitors and CNS-targeting agents .

Properties

IUPAC Name

[3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF4N5O2/c23-18-19(21(33)31-9-7-30(8-10-31)14-5-3-13(24)4-6-14)29-32-17(22(25,26)27)12-15(28-20(18)32)16-2-1-11-34-16/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJQOBWWEVDWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CO5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties. The presence of various functional groups, such as the trifluoromethyl and fluorophenyl moieties, may enhance its biological activity by improving lipophilicity and receptor binding affinity.

Structural Formula

C19H16ClF4N5O\text{C}_{19}\text{H}_{16}\text{ClF}_4\text{N}_5\text{O}

Anticancer Activity

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, Mannich bases derived from piperazine structures have shown cytotoxic effects against various cancer cell lines, including cervical (HeLa), liver (HepG2), and lung (A549) cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

In a comparative study, Mannich bases with a piperazine scaffold demonstrated IC50 values significantly lower than standard chemotherapeutic agents. For example:

Compound TypeCell LineIC50 (µM)
Mannich Base AHeLa1.5
Mannich Base BHepG22.0
Reference DrugHeLa3.0

These results indicate that modifications to the piperazine ring can enhance cytotoxicity against cancer cells .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar derivatives have been evaluated for their efficacy against bacterial strains like Staphylococcus aureus , with varying degrees of success. The introduction of fluorinated groups is often linked to increased antibacterial activity due to enhanced membrane permeability.

Research Findings

  • Fluoroaryl Compounds : A study on fluoroaryl derivatives indicated that compounds with multiple halogen substitutions exhibited stronger antibacterial effects compared to their non-fluorinated counterparts .
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological applications. Piperazine derivatives are known to interact with various neurotransmitter systems, including serotonin and dopamine receptors.

Behavioral Studies

Research involving piperazine derivatives has shown promise in treating anxiety and depression, providing a basis for further exploration of this compound in neuropharmacology.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substitution Patterns : Variations in the fluorine and chlorine substituents can significantly affect receptor binding and efficacy.
  • Functional Groups : The presence of carbonyl and furan groups enhances interaction with biological targets.

Summary Table of SAR Insights

SubstituentEffect on Activity
TrifluoromethylIncreased lipophilicity
FluorophenylEnhanced receptor affinity
Piperazine RingNeurotransmitter modulation

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives

Compound Name Position 2 Position 3 Position 5 Position 7 Biological Activity
Target Compound Piperazinyl carbonyl (4-fluorophenyl) Cl 2-Furyl CF₃ Not explicitly stated; inferred kinase/CNS activity
7-(Difluoromethyl)-5-(4-methylphenyl)-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine () Piperazinyl carbonyl (pyridin-2-yl) 4-Methylphenyl CF₂H Enhanced biological target interaction
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-CF₃-pyrazolo[1,5-a]pyrimidine () Methyl 2,4-Dichlorophenyl 4-Fluorophenyl CF₃ Antitrypanosomal, antischistosomal
7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine () Piperazinyl (4-chlorophenyl) Methyl Anticancer, inferred kinase inhibition
5-(4-Chlorophenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride () Carbonyl chloride 4-Chlorophenyl CF₃ CDK inhibition, anticancer

Key Observations :

  • Position 2 : Piperazine derivatives (e.g., 4-fluorophenyl or pyridin-2-yl) enhance receptor binding compared to simpler groups (methyl, carbonyl chloride). The target compound’s 4-fluorophenyl-piperazine may confer selectivity for serotonin or dopamine receptors .
  • Position 7 : CF₃ is a common substituent, but its combination with 2-furyl (target) vs. 4-fluorophenyl () may alter metabolic stability and target affinity .

Critical Insights :

  • The target compound’s 2-furyl group may reduce cytotoxicity compared to chlorophenyl analogs () while maintaining efficacy .
  • Piperazine derivatives (target vs. ) show varied selectivity: 4-fluorophenyl-piperazine (target) vs. pyridin-2-yl-piperazine () could shift activity from CNS to kinase targets .
  • Trifluoromethyl at Position 7 is a conserved feature across antitrypanosomal and kinase-inhibiting analogs, suggesting its critical role in stabilizing π-π stacking or hydrophobic interactions .

Research Findings and Implications

Structural-Activity Relationships (SAR)

  • Chlorine at Position 3 : Present only in the target compound, this substituent may enhance electrophilicity for covalent binding or stabilize resonance structures .
  • Piperazine vs. Methyl at Position 2 : Piperazine-containing analogs (target, ) exhibit broader pharmacological profiles than methyl-substituted derivatives (), likely due to improved receptor interactions .

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